molecular formula C23H27NO7S B285282 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate

Cat. No. B285282
M. Wt: 461.5 g/mol
InChI Key: FDZVSWRBNUVYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate, also known as DPB-163, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications.

Mechanism of Action

The exact mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and survival. 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate has been shown to inhibit the activity of the enzyme protein kinase C, which plays a role in cell proliferation and survival. Additionally, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate has been shown to inhibit the activity of the Akt signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, as well as neuroprotective effects in the brain. Studies have also suggested that 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate may have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate is its potential use as a therapeutic agent for the treatment of cancer and neurological disorders. Additionally, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate has been shown to have a low toxicity profile, making it a potentially safer alternative to other chemotherapeutic agents. However, one limitation of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate. One area of focus could be on the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could be conducted to better understand the mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate and its potential use in the treatment of various diseases. Further research could also be conducted to investigate the potential use of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate in combination with other therapeutic agents to enhance its effectiveness.

Synthesis Methods

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate can be synthesized through a multi-step process starting with the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 2-(3,4-dimethoxyphenyl)-2-oxoethyl acetate. This intermediate is then reacted with 4-methyl-3-(1-piperidinylsulfonyl)benzoyl chloride to form 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate has shown potential in various scientific research applications, including as a potential therapeutic agent for the treatment of cancer and neurological disorders. Studies have shown that 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C23H27NO7S

Molecular Weight

461.5 g/mol

IUPAC Name

[2-(3,4-dimethoxyphenyl)-2-oxoethyl] 4-methyl-3-piperidin-1-ylsulfonylbenzoate

InChI

InChI=1S/C23H27NO7S/c1-16-7-8-18(14-22(16)32(27,28)24-11-5-4-6-12-24)23(26)31-15-19(25)17-9-10-20(29-2)21(13-17)30-3/h7-10,13-14H,4-6,11-12,15H2,1-3H3

InChI Key

FDZVSWRBNUVYSW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)OC)OC)S(=O)(=O)N3CCCCC3

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)OC)OC)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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